(1,3-Dioxobenzo[de]isoquinolin-2-yl) acetate
Description
(1,3-Dioxobenzo[de]isoquinolin-2-yl) acetate is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound is characterized by the presence of a dioxoisoquinoline core structure, which is fused with a benzo ring and an acetate group.
Properties
IUPAC Name |
(1,3-dioxobenzo[de]isoquinolin-2-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO4/c1-8(16)19-15-13(17)10-6-2-4-9-5-3-7-11(12(9)10)14(15)18/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATRCBPAUJCECJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dioxobenzo[de]isoquinolin-2-yl) acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed coupling reactions followed by cyclization. For example, the coupling of ortho-bromoarylaldehydes with terminal alkynes in the presence of a palladium catalyst can lead to the formation of isoquinoline derivatives . Additionally, copper-catalyzed tandem reactions of 2-bromoaryl ketones with terminal alkynes and acetonitrile can efficiently produce isoquinoline derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1,3-Dioxobenzo[de]isoquinolin-2-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H8N2O4
- Molecular Weight : 256.22 g/mol
- Structure : The compound features a dioxo group attached to a benzo[de]isoquinoline structure, contributing to its reactivity and interaction with biological systems.
Chemistry
- Building Block for Synthesis :
- The compound serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the development of new compounds with desired properties.
- Chemosensor Development :
- Derivatives of (1,3-Dioxobenzo[de]isoquinolin-2-yl) acetate have been studied for their chemosensor properties, particularly in detecting specific ions or molecules through photoinduced electron transfer mechanisms.
Biology
- Biological Activity :
-
Fluorescent Probes :
- The compound has potential applications as a fluorescent probe for detecting specific biological molecules, which can be useful in various biochemical assays and imaging techniques.
Medicine
-
Anticancer Properties :
Compound Cell Line GI50 (µM) Effect on Cell Viability (%) 1 MDA-MB-231 (Breast) 10 <47% survival at 10 µM 2 PC-3 (Prostate) 28 Significant decrease at 15 µM - Drug Development :
Industry
- Advanced Materials :
- In industrial applications, this compound is utilized in the development of advanced materials with specific electronic properties. Its ability to undergo chemical modifications makes it suitable for creating tailored materials for electronics and photonics applications.
Case Study 1: Anticancer Activity Evaluation
A study evaluated the effects of this compound on various cancer cell lines, demonstrating its ability to inhibit cell proliferation significantly. The results showed that the compound could induce cell cycle arrest and apoptosis in targeted cells.
Case Study 2: Chemosensor Application
Research conducted on the chemosensor properties of derivatives revealed their effectiveness in detecting metal ions through fluorescence changes upon binding. This application highlights the potential use of these compounds in environmental monitoring and biomedical diagnostics.
Mechanism of Action
The mechanism of action of (1,3-Dioxobenzo[de]isoquinolin-2-yl) acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-indoles: These compounds share a similar dioxoisoquinoline core structure and exhibit anticancer activity.
Benzo[de]isoquinoline-1,3-dione derivatives: These derivatives are known for their chemosensor properties and biological activities.
Uniqueness
(1,3-Dioxobenzo[de]isoquinolin-2-yl) acetate is unique due to its specific structural features and the presence of an acetate group, which can influence its reactivity and biological activity
Biological Activity
(1,3-Dioxobenzo[de]isoquinolin-2-yl) acetate is a complex organic compound with notable potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant case studies to provide a comprehensive overview of its pharmacological implications.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes an isoquinoline moiety and dioxo functionalities. Its molecular formula is with a molecular weight of approximately 293.27 g/mol. The presence of an alkyne group enhances its reactivity and potential biological applications.
The biological activity of this compound can be attributed to several mechanisms:
- Chemosensor Properties : Derivatives of the benzo[de]isoquinoline-1,3-dione system exhibit chemosensor properties through photoinduced electron transfer (PET), influencing various biochemical pathways related to electron transfer processes.
- Antitumor Activity : Some derivatives have shown significant selectivity against various cancer cell lines, suggesting potential applications in cancer therapy .
Biological Activities
Research indicates that this compound and its derivatives exhibit various biological activities:
- Anticancer Properties : Studies have demonstrated that this compound can inhibit the growth of specific cancer cells, such as those from mantle cell lymphomas. The mechanism involves modulation of cellular pathways that lead to apoptosis in cancerous cells .
- Antimicrobial Effects : Similar compounds have shown antimicrobial properties, indicating potential use in treating infections caused by resistant strains of bacteria.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Alkyne Functionalization : The incorporation of alkyne groups enhances reactivity and allows for further modifications to optimize biological activity.
- Dioxo Group Introduction : Methods for introducing dioxo functionalities are critical for improving the compound's pharmacological properties.
Case Studies and Research Findings
Several studies have explored the biological activities and therapeutic potential of this compound:
Q & A
Q. What are the established synthetic routes for (1,3-Dioxobenzo[de]isoquinolin-2-yl) acetate, and how can reaction conditions be optimized?
The compound is synthesized via multi-step organic reactions. A common approach involves condensation of phthalic anhydride with amines to form the benzo[de]isoquinoline core, followed by acetylation. Reaction optimization includes:
- Temperature control : Maintaining 60–80°C during condensation to avoid side products.
- Catalysts : Using Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency.
- Purification : Column chromatography with ethyl acetate/hexane (3:7) for isolation . Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended to monitor thermal stability during synthesis .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Key methods include:
- NMR : ¹H and ¹³C NMR to confirm the acetate group (δ 2.1–2.3 ppm for CH₃) and aromatic protons (δ 7.0–8.5 ppm).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak at m/z 255.23 (C₁₄H₉NO₄⁺) .
Q. How do the compound’s solubility and stability influence experimental design?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies suggest:
- pH sensitivity : Degrades under strong acidic/basic conditions; use neutral buffers for biological assays.
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .
Advanced Research Questions
Q. What mechanistic hypotheses explain the compound’s reported antimicrobial activity, and how can they be validated?
The benzo[de]isoquinoline core may intercalate DNA or inhibit microbial enzymes (e.g., topoisomerases). Validation strategies:
- Enzyme assays : Measure IC₅₀ against purified E. coli DNA gyrase.
- Fluorescence quenching : Monitor binding to DNA using ethidium bromide displacement assays.
- Structural analogs : Compare activity of derivatives lacking the acetate group to identify critical moieties .
Q. How can computational modeling predict the compound’s interactions with biological targets?
Use molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) to:
Q. What experimental approaches resolve contradictions in reported cytotoxicity data across studies?
Discrepancies may arise from cell line variability or assay conditions. Mitigation strategies:
- Dose-response standardization : Use a unified protocol (e.g., 24–72 hr MTT assays).
- Orthogonal assays : Combine apoptosis (Annexin V) and necrosis (LDH release) markers.
- Metabolic profiling : LC-MS to identify cell-specific metabolite interactions .
Q. How can the compound’s environmental fate be assessed for ecological risk studies?
Follow the INCHEMBIOL framework:
- Degradation studies : Monitor hydrolysis/photolysis rates under simulated environmental conditions.
- Bioaccumulation : Measure log Kow (octanol-water partition coefficient) via shake-flask methods.
- Toxicity : Use Daphnia magna or algal growth inhibition tests to estimate EC₅₀ values .
Methodological Considerations
Q. What strategies improve yield in large-scale synthesis without compromising purity?
- Catalyst optimization : Replace homogeneous catalysts with heterogeneous alternatives (e.g., immobilized ZnCl₂ on silica).
- Flow chemistry : Continuous reactors to enhance mixing and heat transfer.
- In-line analytics : PAT (Process Analytical Technology) tools for real-time monitoring .
Q. How do structural modifications (e.g., substituent changes) alter the compound’s electronic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
